
2-Chloro-6-(piperazin-1-yl)pyridine-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-6-(piperazin-1-yl)pyridine-4-carbonitrile is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry and pharmacology. This compound features a pyridine ring substituted with a chloro group at the 2-position, a piperazine moiety at the 6-position, and a cyano group at the 4-position. The unique arrangement of these functional groups imparts distinct chemical and biological properties to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(piperazin-1-yl)pyridine-4-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-chloro-4-cyanopyridine and piperazine.
Reaction Conditions: The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), under reflux conditions. A base, such as potassium carbonate, is often used to facilitate the nucleophilic substitution reaction.
Procedure: The piperazine is added to a solution of 2-chloro-4-cyanopyridine in DMF, and the mixture is heated under reflux for several hours. The progress of the reaction is monitored using thin-layer chromatography (TLC).
Purification: After completion of the reaction, the mixture is cooled, and the product is isolated by filtration or extraction. The crude product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.
化学反应分析
Types of Reactions
2-Chloro-6-(piperazin-1-yl)pyridine-4-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 2-position can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Cyclization: The presence of the piperazine moiety allows for potential cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic media.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Substituted pyridine derivatives with various functional groups replacing the chloro group.
Oxidation: Oxidized products with additional oxygen-containing functional groups.
Reduction: Reduced products with hydrogenated functional groups.
科学研究应用
2-Chloro-6-(piperazin-1-yl)pyridine-4-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-tubercular and anticancer drugs.
Biological Studies: It serves as a probe in biological assays to study enzyme inhibition and receptor binding.
Chemical Biology: The compound is utilized in chemical biology research to investigate cellular pathways and molecular interactions.
Industrial Applications: It is employed in the synthesis of agrochemicals and other industrially relevant compounds.
作用机制
The mechanism of action of 2-Chloro-6-(piperazin-1-yl)pyridine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine moiety can enhance binding affinity to biological targets, while the cyano group may participate in hydrogen bonding or other interactions. The compound’s effects are mediated through the modulation of cellular pathways, leading to desired biological outcomes.
相似化合物的比较
Similar Compounds
2-Chloro-4-(piperazin-1-yl)pyridine: Lacks the cyano group, which may affect its biological activity and binding properties.
6-(Piperazin-1-yl)pyridine-3-carbonitrile: Differs in the position of the cyano group, potentially altering its chemical reactivity and biological effects.
2-Chloro-6-(morpholin-4-yl)pyridine-4-carbonitrile: Contains a morpholine ring instead of piperazine, which may influence its pharmacological profile.
Uniqueness
2-Chloro-6-(piperazin-1-yl)pyridine-4-carbonitrile is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The combination of the chloro, piperazine, and cyano groups allows for versatile chemical modifications and potential therapeutic applications.
属性
分子式 |
C10H11ClN4 |
|---|---|
分子量 |
222.67 g/mol |
IUPAC 名称 |
2-chloro-6-piperazin-1-ylpyridine-4-carbonitrile |
InChI |
InChI=1S/C10H11ClN4/c11-9-5-8(7-12)6-10(14-9)15-3-1-13-2-4-15/h5-6,13H,1-4H2 |
InChI 键 |
JBFQPVSRSFTTDM-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1)C2=NC(=CC(=C2)C#N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


amine, carbonic acid](/img/structure/B13463536.png)
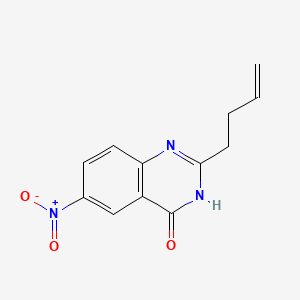
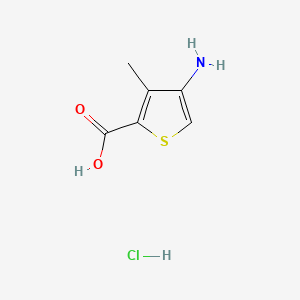
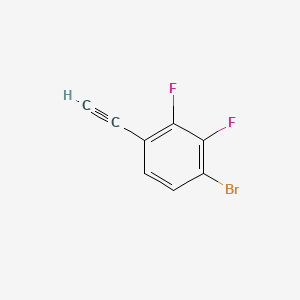
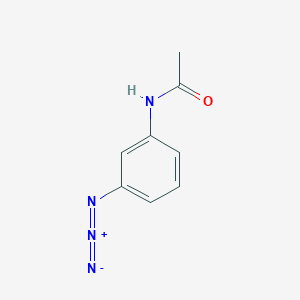
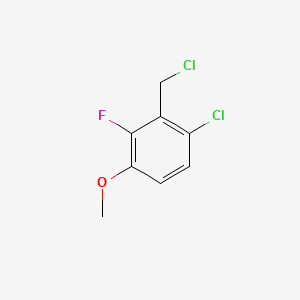
![1H,2H,3H,4H,8H,9H-furo[2,3-h]quinoline hydrochloride](/img/structure/B13463565.png)
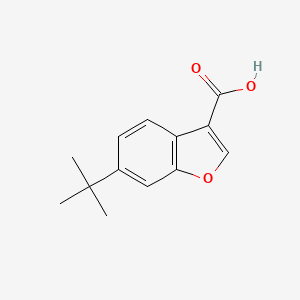
![(2S)-4-carbamoyl-2-[(2R)-2-hydroxypropanamido]butanoic acid](/img/structure/B13463584.png)
![1-[(2,2,2-Trifluoroethoxy)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B13463590.png)
![2-(2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]oxy}ethoxy)acetic acid](/img/structure/B13463606.png)
![3-(Oxan-4-yl)bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13463610.png)
![7-Bromo-3-iodo-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13463615.png)

